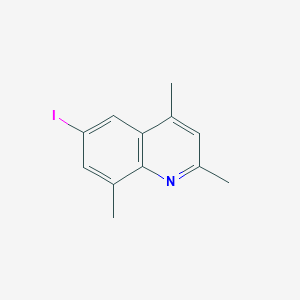

6-Iodo-2,4,8-trimethylquinoline

Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal and organic chemistry. researchgate.netresearchgate.net Its rigid structure and the presence of a nitrogen heteroatom provide a unique electronic and structural environment, making it a "privileged scaffold." usc.edu This means that quinoline-based structures are known to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Quinoline and its derivatives are integral to numerous natural products and synthetic compounds. mdpi.comrsc.org Their utility spans a wide range of applications, including the development of therapeutics for diseases like cancer, malaria, and various microbial infections. researchgate.netnih.govrsc.org The ability to functionalize the quinoline ring at multiple positions allows chemists to create vast libraries of compounds with diverse properties, making it a versatile building block in drug discovery and materials science. nih.govnih.gov

Table 1: General Properties of Quinoline

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid |

| Odor | Strong, distinctive |

| Boiling Point | 237 °C |

| Basicity | Weak tertiary base |

This table presents general properties of the parent quinoline compound.

Distinctive Characteristics and Research Interest in Halogenated Quinoline Compounds

The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold dramatically influences its physicochemical properties and reactivity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This has made halogenated quinolines a subject of intense research. nih.govresearchgate.net

Key characteristics of halogenated quinolines that drive research interest include:

Modulation of Biological Activity: The presence and position of a halogen can enhance the pharmacological effects of quinoline derivatives. nih.gov

Synthetic Handles: Halogen atoms, particularly iodine and bromine, serve as excellent "handles" for further chemical modification. They are key substrates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

Tuning Electronic Properties: As electronegative elements, halogens can modify the electron distribution within the quinoline ring system, affecting its reactivity and interaction with other molecules. researchgate.net

The synthetic tunability of the halogenated quinoline scaffold allows for the creation of novel compounds with unique antibacterial and biofilm-eradicating profiles. nih.gov

Academic Rationale for Investigating 6-Iodo-2,4,8-trimethylquinoline

The specific compound, this compound, is a molecule of significant academic interest due to the unique combination of its substituents. bldpharm.com While extensive data on this particular isomer is emerging, the rationale for its investigation can be understood by considering the individual contributions of its structural features:

The 6-Iodo Group: The iodine atom at the 6-position is a critical feature. The carbon-iodine bond is the weakest among the halogens, making it a highly reactive site for metal-catalyzed cross-coupling reactions. This allows the iodo-quinoline to serve as a versatile intermediate for synthesizing a wide array of more complex derivatives. The position on the benzene portion of the ring system means it can be used to introduce new functionalities without directly interfering with the reactivity of the nitrogen-containing pyridine ring.

The 2,4,8-Trimethyl Groups: The three methyl groups have a profound impact on the molecule's properties.

Electronic Effects: As electron-donating groups, they increase the electron density of the quinoline ring system, which can influence its reactivity in electrophilic substitution reactions.

Steric Hindrance: The methyl groups, particularly at positions 2 and 8 (the "peri" positions), create significant steric bulk around the nitrogen atom and the adjacent regions of the molecule. This steric environment can direct the regioselectivity of reactions and influence the conformational preferences of the molecule.

Solubility: The methyl groups generally increase the lipophilicity of the compound, affecting its solubility in various organic solvents.

Investigating this compound allows researchers to explore the interplay between the reactive iodo-substituent and the sterically and electronically influential trimethyl pattern. This provides fundamental insights into reaction mechanisms, structure-activity relationships, and the rational design of new functional molecules.

Overview of Research Trajectories in Substituted Quinoline Chemistry

The field of substituted quinoline chemistry is dynamic and continually evolving. Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: A major thrust is the creation of more efficient, sustainable, and cost-effective ways to synthesize substituted quinolines. mdpi.com This includes:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or ethanol (B145695), and developing solvent-free reaction conditions. tandfonline.com Microwave-assisted synthesis and the use of reusable catalysts are also prominent. nih.govtandfonline.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex quinoline products, which increases efficiency and reduces waste. rsc.org

C-H Activation: Developing catalytic systems (often using transition metals like rhodium, ruthenium, or cobalt) that can directly functionalize the carbon-hydrogen bonds of the quinoline core, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org

Exploration of New Applications: Researchers are constantly exploring the potential of substituted quinolines in new domains. mdpi.com While medicinal chemistry remains a primary focus, applications in materials science, such as the development of organic light-emitting diodes (OLEDs), sensors, and functional dyes, are gaining traction.

Structure-Activity Relationship (SAR) Studies: A deep and systematic investigation into how specific substituents at different positions on the quinoline ring affect its biological or physical properties is ongoing. nih.gov These studies are crucial for the rational design of new compounds with optimized characteristics for specific applications, such as targeting particular enzymes or pathogens. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12IN |

|---|---|

Molecular Weight |

297.13 g/mol |

IUPAC Name |

6-iodo-2,4,8-trimethylquinoline |

InChI |

InChI=1S/C12H12IN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |

InChI Key |

NBWZSQGRDVZDIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2C)I)C |

Origin of Product |

United States |

Mechanistic Elucidation of 6 Iodo 2,4,8 Trimethylquinoline Formation and Reactions

Catalytic Mechanisms in Quinoline (B57606) Annulation and Functionalization

The construction of the quinoline core and the introduction of specific functional groups are often achieved through catalytic methods. These can be broadly categorized into transition metal-catalyzed processes, which excel in site-selective C-H functionalization, and traditional organic or acid-catalyzed cyclization reactions.

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of quinoline rings, offering atom- and step-economical alternatives to classical methods. acs.org While the direct synthesis of 6-Iodo-2,4,8-trimethylquinoline might not exclusively rely on this approach, these catalytic systems provide profound insights into the reactivity and selective modification of the quinoline scaffold.

Catalysts based on palladium (Pd), rhodium (Rh), cobalt (Co), and iridium (Ir) have been extensively developed for quinoline functionalization. acs.orgrsc.orgnih.gov A common strategy involves the use of a directing group to achieve high regioselectivity. The nitrogen atom of the quinoline itself can act as a directing group, but this often leads to functionalization at the C2 position due to the inherent reactivity of the C=N bond. acs.org

To achieve functionalization at other positions, particularly on the carbocyclic ring (C5–C8), the quinoline N-oxide motif is frequently employed. The N-oxide oxygen atom can coordinate to the metal center, directing the catalyst to the C8 position to form a stable five-membered metallacyclic intermediate. acs.orgacs.org This intermediate can then react with various partners to install new functional groups. For instance, cobalt-catalyzed C8-selective olefination and oxyarylation of quinoline-N-oxides have been reported, where steric and electronic factors dictate the reaction outcome. rsc.org Similarly, palladium catalysis has been used for the C8-arylation of quinoline N-oxides. acs.orgnih.gov

The table below summarizes representative transition metal systems used for site-selective quinoline functionalization, highlighting the catalyst, directing group, and targeted position.

| Metal Catalyst | Directing Group | Target Position | Functionalization Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | N-Oxide | C8 | Arylation | acs.orgnih.gov |

| Cobalt (Co) | N-Oxide | C8 | Olefination, Oxyarylation | rsc.org |

| Rhodium (Rh) | N-Oxide | C8 | Allylation | rsc.org |

| Iridium (Ir) | None (Steric Control) | C3 | Borylation | acs.orgmdpi.com |

| Iron (Fe) | N-Oxide | C2 | Alkenylation | rsc.org |

The formation of the core 2,4,8-trimethylquinoline (B92759) structure is classically achieved through acid-catalyzed condensation and cyclization reactions, such as the Doebner-Miller or Combes syntheses. wikipedia.orgwikipedia.org These methods involve the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds or their precursors. wikipedia.org

For the synthesis of 2,4,8-trimethylquinoline, the Doebner-Miller reaction would involve the reaction of 2-methylaniline (o-toluidine) with an α,β-unsaturated carbonyl compound like 3-penten-2-one (B1195949) (or its precursors, acetone (B3395972) and acetaldehyde) under strong acid catalysis (e.g., H₂SO₄, HCl). wikipedia.orgiipseries.org

The mechanism proceeds through several key steps:

Conjugate Addition: The reaction initiates with the nucleophilic 1,4-addition of the aniline's amino group to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization: The resulting amino-ketone intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline derivative. iipseries.orgiust.ac.ir

Dehydration and Oxidation: The cyclized intermediate, a dihydroquinoline, then eliminates a molecule of water to form a more stable system. Subsequent oxidation, often by an oxidizing agent like nitrobenzene (B124822) (in the Skraup variation) or through a disproportionation/re-aromatization sequence, yields the final aromatic quinoline product. wikipedia.orgiipseries.org

Brønsted acids like p-toluenesulfonic acid and Lewis acids such as tin tetrachloride or iodine can also catalyze these annulation reactions. wikipedia.orgrsc.org The Combes synthesis is a related method where an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclodehydration to yield the quinoline. wikipedia.org

Mechanisms of Halogenation and Dehydrohalogenation in Quinoline Systems

The introduction of an iodine atom at the C6 position of the 2,4,8-trimethylquinoline core is typically achieved through an electrophilic aromatic substitution (SEAr) mechanism. The carbocyclic ring of the quinoline system is activated towards electrophilic attack by the three electron-donating methyl groups.

The halogenation mechanism involves the generation of an iodonium (B1229267) ion (I⁺) or a polarized iodine-containing species from a suitable halogen source, such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent. rsc.org An efficient, metal-free protocol for the C5-selective halogenation of 8-substituted quinolines using N-halosuccinimides in water has been developed, showcasing a green approach to such transformations. rsc.orgrsc.org

The key steps for the iodination at C6 are:

Generation of the Electrophile: The halogenating reagent generates the electrophilic iodine species.

Electrophilic Attack: The π-system of the electron-rich benzene (B151609) ring of the quinoline attacks the electrophile. This attack is directed to the C6 position, which is electronically activated by the methyl groups at C4 and C8 and is sterically accessible.

Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the C6 position, restoring the aromaticity of the ring and yielding the final this compound product.

In some cases, particularly with N-oxide substrates or under specific catalytic conditions, radical pathways for halogenation have also been proposed. rsc.org Dehydrohalogenation is less relevant to the formation of the target compound but is a key reverse process in other quinoline reactions, often promoted by strong bases.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization and understanding of transient species like intermediates and transition states. In the context of quinoline synthesis and functionalization, a combination of experimental and computational methods is employed.

For the acid-catalyzed Doebner-Miller synthesis, key reaction intermediates that have been proposed or identified include:

The initial Michael adduct formed from the conjugate addition of the aniline to the enone. wikipedia.org

A Schiff base or enamine intermediate formed after condensation and tautomerization. wikipedia.org

The cyclized dihydroquinoline species formed after intramolecular electrophilic substitution. iust.ac.ir

A final dihydroquinoline cation prior to the terminal oxidation step that leads to aromatization.

In transition-metal-catalyzed C-H functionalization, five-membered metallacyclic complexes are crucial intermediates that determine the regioselectivity of the reaction. nih.govacs.org For example, in the palladium-catalyzed C8-arylation of quinoline N-oxides, a cyclopalladated intermediate is formed, and its stability and reactivity are key to the catalytic cycle. nih.gov Density Functional Theory (DFT) computational studies have been instrumental in providing evidence for these cyclometallated pathways and in understanding the key parameters that influence site-selectivity. nih.gov

For the halogenation step, the primary intermediate is the sigma complex (arenium ion). The relative stability of the possible sigma complexes for attack at different positions (e.g., C5, C6, C7) determines the regiochemical outcome. The transition state leading to the most stable arenium ion will be the lowest in energy, thus dictating the preferred reaction pathway.

Influence of Electronic and Steric Factors on Reaction Regioselectivity

The regioselectivity of both the quinoline annulation and its subsequent halogenation is governed by a delicate interplay of electronic and steric factors. acs.org

In Quinoline Annulation:

Electronic Effects: The nucleophilicity of the aniline reactant and the electrophilicity of the α,β-unsaturated carbonyl partner are critical. Electron-donating groups on the aniline accelerate the initial conjugate addition and the subsequent electrophilic cyclization.

Steric Effects: The substitution pattern on the aniline can influence the position of cyclization, although this is less variable in a defined reaction like the Doebner-Miller synthesis.

In Electrophilic Halogenation:

Electronic Effects: The three methyl groups on the 2,4,8-trimethylquinoline core are electron-donating groups (EDGs) through hyperconjugation and induction. They increase the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack than the pyridine (B92270) ring. These EDGs are ortho-, para-directing. The 8-methyl and 4-methyl groups strongly activate the C5, C6, and C7 positions.

Steric Effects: Steric hindrance plays a crucial role in determining the final position of iodination among the electronically activated sites. The 8-methyl group provides significant steric bulk around the C7 and C8 positions. This hindrance can disfavor attack at the C7 position, even though it is electronically activated. The C5 position is also subject to some steric influence from the 4-methyl group and the peri-interaction with the 8-methyl group. Consequently, the C6 position often becomes the most favorable site for substitution, as it is electronically activated (para to the nitrogen's influence and activated by the methyl groups) and relatively sterically accessible compared to C5 and C7. mdpi.com

The table below summarizes how these factors influence the regioselectivity of the iodination of 2,4,8-trimethylquinoline.

| Position | Electronic Influence | Steric Influence | Likelihood of Iodination |

|---|---|---|---|

| C5 | Activated (ortho to 4-Me, para to N) | Moderately hindered by 4-Me and 8-Me (peri-interaction) | Possible |

| C6 | Activated (ortho to N/A, meta to 4-Me and 8-Me but overall ring activation) | Most accessible of the activated positions | High |

| C7 | Activated (ortho to 8-Me) | Highly hindered by 8-Me | Low |

Reactivity Profiles and Transformative Potential of 6 Iodo 2,4,8 Trimethylquinoline

Transition Metal-Catalyzed Cross-Coupling Chemistry at the C6-Iodo Center

The iodine atom at the C6 position of the quinoline (B57606) ring is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds. Its susceptibility to oxidative addition with low-valent transition metals, particularly palladium, makes it an ideal electrophilic partner in a wide array of cross-coupling reactions.

Palladium-catalyzed reactions are central to the functionalization of aryl halides, and 6-iodo-2,4,8-trimethylquinoline is an excellent substrate for these transformations. youtube.comyoutube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Suzuki-Miyaura Reaction: This powerful C-C bond-forming reaction couples the C6-iodoquinoline with an organoboron reagent, such as a boronic acid or boronate ester. organic-chemistry.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boron reagents. organic-chemistry.orguwindsor.ca For instance, the Suzuki-Miyaura coupling of iodoquinolines with boronic acids, catalyzed by palladium complexes like Pd(OAc)₂ or Pd(PPh₃)₄, has been effectively used to synthesize biaryl and other substituted quinoline systems. uwindsor.caresearchgate.netresearchgate.net The reaction of this compound with various aryl or vinyl boronic acids would provide a direct route to 6-aryl- and 6-vinyl-2,4,8-trimethylquinolines.

Sonogashira Reaction: To install an alkyne moiety at the C6 position, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the iodoquinoline with a terminal alkyne, co-catalyzed by palladium and a copper(I) salt. organic-chemistry.org The synthesis of 4-alkynylquinazolines and other heterocyclic-alkyne conjugates demonstrates the utility of this method. researchgate.net Studies on the regioselective Sonogashira couplings of dihaloquinolines have shown that reactions can be controlled to occur at specific positions, highlighting the feasibility of selectively functionalizing the C6-iodo position of the target molecule. nih.gov

Stille Reaction: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. wikipedia.org While the toxicity of organotin compounds is a drawback, the reaction is highly versatile and tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The Stille reaction has been employed in the convergent synthesis of complex molecules like trisoxazoles, where it follows a Suzuki coupling on a dihalo-oxazole, demonstrating its reliability in multi-step synthetic sequences involving halogenated heterocycles. nih.gov This suggests its applicability for coupling this compound with various organostannanes.

Negishi Reaction: The Negishi coupling employs an organozinc reagent, which is generally more reactive than its boron or tin counterparts. wikipedia.org This heightened reactivity allows for the coupling of a broader range of partners, including sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is known for its use in the synthesis of complex natural products, where C-C bonds are formed between intricate molecular fragments. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the iodoquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. youtube.com The catalytic cycle involves the insertion of the alkene into the palladium-aryl bond, followed by a β-hydride elimination to release the substituted alkene product. youtube.comlibretexts.org The Heck reaction can also be performed intramolecularly to construct new rings, showcasing its versatility in building complex polycyclic systems. youtube.comlibretexts.org

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for certain transformations. For instance, the copper(I)-catalyzed arylation of carbon nucleophiles, such as acetylacetone (B45752), has been demonstrated with aryl iodides. researchgate.net Such methodologies could potentially be adapted for coupling this compound with various nucleophiles.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) from carbon monoxide gas, providing access to amides, esters, and ketones. The aminocarbonylation of 6-iodoquinoline (B82116) has been studied in detail, offering a direct precedent for the reactivity of the this compound core. nih.govresearchgate.net

This reaction involves the coupling of the aryl iodide, carbon monoxide, and an amine nucleophile. Research has shown that the reaction outcome can be finely tuned by adjusting the reaction conditions. nih.govresearchgate.net For example, using a palladium acetate (B1210297) catalyst with a bidentate phosphine (B1218219) ligand like XantPhos under atmospheric pressure of CO selectively yields the corresponding quinoline-6-carboxamide. nih.gov In contrast, employing a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar) favors a double carbonylation process, leading to the formation of 2-keto-amides (α-ketoamides) as the major products. nih.gov

| Ligand | CO Pressure (bar) | Primary Product | Typical Yield |

|---|---|---|---|

| XantPhos (bidentate) | 1 | Quinoline-6-carboxamide | Up to 98% |

| Triphenylphosphine (monodentate) | 40 | Quinoline-6-glyoxylamide (2-keto-amide) | Up to 63% |

This tunable reactivity allows for the selective synthesis of either simple amides or more complex α-ketoamides from the same 6-iodoquinoline precursor, demonstrating a powerful strategy for structural diversification.

Functionalization of Methyl Groups on the Quinoline Ring

The three methyl groups on the this compound ring provide additional sites for chemical modification. The C2- and C4-methyl groups are particularly reactive due to the electron-withdrawing nature of the quinoline ring, which acidifies the adjacent C-H bonds, making them behave similarly to benzylic protons. The C8-methyl group, being on the carbocyclic ring, is less activated but still offers opportunities for functionalization. researchgate.net

The activated nature of the methyl groups, especially at C2 and C4, allows for their functionalization through various strategies. These methods often involve the deprotonation of the methyl group to form a nucleophilic intermediate or a radical abstraction pathway. clockss.orgwisc.edu

One common approach is the addition of the "benzylic" carbanion to electrophiles. For example, the catalyst-free addition of 2-methylazaarenes to electron-deficient olefins has been reported, leading to the formation of new C-C bonds. clockss.org Other strategies involve metal-catalyzed C(sp³)–H activation. researchgate.net A recently developed method involves a C–H chlorination/nucleophilic substitution sequence. This two-step process first selectively chlorinates the benzylic position, which can then be displaced by a wide range of nucleophiles, including amines and azoles, that might be incompatible with direct C-H oxidation methods. wisc.edu

The methyl groups on the quinoline ring can be subjected to oxidation and reduction reactions to introduce different functionalities.

Oxidation: The oxidation of methylquinolines is a well-established transformation. pvamu.eduyoutube.com Depending on the oxidant and reaction conditions, the methyl group can be converted into an aldehyde, a carboxylic acid, or other oxidized species. For example, the oxidation of 4-methylquinoline (B147181) can yield quinoline-4-carboxylic acid. pvamu.edu Theoretical considerations suggest that the methyl group is more susceptible to oxidation than the aromatic rings. pvamu.edu Vigorous oxidation of methylquinolines can lead to the formation of pyridine-carboxylic acids, as the benzene (B151609) portion of the quinoline can also be oxidized under harsh conditions. youtube.com The oxidation of the 2,4,8-trimethylquinoline (B92759) core would likely proceed with initial oxidation at one of the methyl groups, which could be controlled to achieve selective functionalization.

Reduction: While the reduction of the quinoline ring itself is a common transformation, the reduction of the methyl substituents is less frequently described. Selective reduction of a functional group derived from a methyl group (e.g., a carbonyl or carboxyl) is a standard synthetic operation. For instance, if a methyl group were first oxidized to a carboxylic acid, it could subsequently be reduced to an alcohol. Direct reduction of the methyl C-H bonds is not a typical transformation. However, methods for the reduction of the quinoline ring system, such as dearomative hydrosilylation, have been developed, which can produce partially saturated quinoline scaffolds. nih.gov Furthermore, hydrodehalogenation reactions, catalyzed by nickel or palladium, have been used to reduce aryl halides in quinoline derivatives like chloroquine, suggesting that the C6-iodo group could be reduced to a C-H bond if desired. mdpi.com

C-H Functionalization of the Quinoline Core beyond C6-Iodine Site

While the carbon-iodine bond at the C6 position is a primary site for cross-coupling reactions, the inherent reactivity of the quinoline nucleus itself allows for functionalization at various other carbon-hydrogen (C-H) bonds. The presence of methyl groups at C2, C4, and C8 significantly influences the electronic and steric environment of the quinoline, thereby directing the regioselectivity of C-H activation processes.

Site-Selective C-H Activation at C2, C3, C4, C5, C7, and C8 Positions

The direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. In the context of quinolines, transition-metal catalysis has been instrumental in achieving site-selectivity, often guided by the inherent electronic properties of the ring system or through the use of directing groups. nih.govnih.gov

For this compound, the potential sites for C-H activation are the C3, C5, and C7 positions on the quinoline core, as well as the methyl groups at C2, C4, and C8. The nitrogen atom within the quinoline ring can act as an endogenous directing group, facilitating metalation at the peri-C8 position. nih.gov The methyl group at C8 is a primary candidate for C(sp³)–H activation, a transformation that has been explored in 8-methylquinoline (B175542) derivatives using transition metals like ruthenium. mdpi.com

The electronic effects of the substituents play a crucial role in determining the most favorable site for C-H activation. The methyl groups at C2, C4, and C8 are electron-donating, increasing the electron density of the quinoline ring and making it more susceptible to electrophilic attack, which is often a key step in C-H activation cycles. nih.gov Conversely, the iodo group at C6 is electron-withdrawing through its inductive effect, which can influence the reactivity of the adjacent C5 and C7 positions.

The regioselectivity of C-H functionalization on the quinoline core can be finely tuned by the choice of catalyst and reaction conditions. While the C2 position is often the most activated site in unsubstituted quinolines, the presence of a methyl group at this position in this compound opens up possibilities for functionalization at other sites. nih.gov For instance, in related systems, the use of specific ligands can steer the reaction towards the C3 or C4 positions. Functionalization at the C5 and C7 positions, located on the benzene portion of the quinoline, is also achievable, although it often requires overcoming the directing influence of the heterocyclic nitrogen.

| Position | Influencing Factors for C-H Activation | Potential Reactions |

| C3 | Electronic activation by adjacent methyl groups, potential for directed metalation. | Arylation, alkenylation, amination. |

| C5 | Electronic influence of the C6-iodo and C4-methyl groups. | Halogenation, nitration (under forcing conditions). |

| C7 | Steric hindrance from the C8-methyl group, electronic influence of the C6-iodo and C8-methyl groups. | Directed functionalization, coupling reactions. |

| C8-Methyl | C(sp³)–H bond activation directed by the quinoline nitrogen. | Amidation, arylation, alkenylation. nih.govmdpi.com |

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions represent a modern and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the activation of two C-H bonds or a C-H bond and an X-H bond. nih.gov For this compound, the methyl groups, particularly at the C2 and C4 positions, are potential handles for such transformations.

Iodine-mediated oxidative cross-coupling has emerged as a valuable metal-free approach. nih.gov These reactions can facilitate the coupling of methyl-substituted heterocycles with various partners. For instance, the methyl group of a quinoline can be activated and coupled with nucleophiles. While specific studies on this compound are limited, research on related methyl-substituted quinolines and other heterocycles provides insights into its potential reactivity. nih.gov

Transition metal-catalyzed oxidative cross-coupling offers another versatile route. Catalysts based on palladium, copper, and iron have been employed for the cross-dehydrogenative coupling of heterocycles. semanticscholar.org The reaction of the C-H bonds of the methyl groups or the quinoline core of this compound with various coupling partners under oxidative conditions could lead to a diverse array of functionalized products. The inherent reactivity of the C6-iodo group towards oxidative addition also opens up possibilities for tandem or sequential coupling reactions.

| Coupling Partner | Catalyst/Mediator | Potential Product |

| Methyl Ketones | Iodine | Benzimidazo[1,2-c]quinazoline analogues (by analogy) nih.gov |

| Thiols | Transition Metal | Thioether derivatives |

| Indoles | Iron Catalyst | Indolyl-substituted quinolines |

| Other Heterocycles | Palladium/Copper | Biheterocyclic compounds |

Other Electrophilic and Nucleophilic Transformations

Beyond C-H activation and cross-coupling, the this compound scaffold is amenable to a range of other electrophilic and nucleophilic transformations.

Electrophilic Substitution: The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of three activating methyl groups in this compound enhances the electron density of the ring, making electrophilic attack more feasible. Electrophilic substitution is expected to occur on the benzene ring portion, at the C5 or C7 positions, directed by the activating methyl groups and the deactivating but ortho-, para-directing iodo group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, although they may require harsh conditions.

Nucleophilic Aromatic Substitution (SNA_r): The C6-iodo group is a potential leaving group for nucleophilic aromatic substitution. However, S_NAr reactions on aryl iodides are generally less facile than those on aryl chlorides or fluorides unless the ring is sufficiently activated by strong electron-withdrawing groups. In this compound, the electron-donating methyl groups would disfavor the formation of the negatively charged Meisenheimer complex intermediate, making S_NAr at the C6 position challenging under standard conditions. Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution of the iodo group may be possible.

In contrast, nucleophilic substitution can be more readily achieved at the C4 position if a suitable leaving group is present. Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated facile nucleophilic displacement of the chloro group. semanticscholar.org While the target molecule has a methyl group at C4, this highlights the inherent reactivity of this position towards nucleophiles.

| Reaction Type | Reagent/Conditions | Expected Outcome |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitration likely at C5 or C7. |

| Electrophilic Halogenation | Br₂/FeBr₃ | Bromination likely at C5 or C7. |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) | Potential substitution of the C6-iodo group under harsh conditions. |

Advanced Spectroscopic Characterization and Structural Analysis of 6 Iodo 2,4,8 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 6-Iodo-2,4,8-trimethylquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous signal assignment. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The substitution pattern—three methyl groups and an iodine atom on the quinoline (B57606) core—creates a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups.

Aromatic Protons: The protons on the quinoline ring (H-3, H-5, H-7) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H-3 proton, being on the pyridine-like ring, will likely be a singlet. The H-5 and H-7 protons, located on the benzene-like ring, would typically appear as doublets due to coupling with each other, but the substitution pattern here simplifies this. The H-5 proton will be a singlet, and its chemical shift will be influenced by the peri-interaction with the C4-methyl group. The H-7 proton will also be a singlet. The presence of the electron-withdrawing iodine atom at C-6 is expected to deshield the adjacent protons (H-5 and H-7), shifting them downfield.

Methyl Protons: Three sharp singlets are expected in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the methyl groups at positions C-2, C-4, and C-8. The specific chemical shifts will vary slightly based on their position on the quinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring will resonate in the downfield region (typically δ 120-160 ppm). The carbon atom bonded to the iodine (C-6) is expected to have a significantly shifted signal; unlike other halogens, iodine can cause an upfield shift (shielding) of the directly attached carbon due to the "heavy atom effect". The quaternary carbons (C-2, C-4, C-6, C-8, C-8a, and C-4a) will have their chemical shifts influenced by their substituents. For instance, C-2, C-4, and C-8 will be deshielded by the nitrogen and the methyl groups.

Methyl Carbons: The three methyl carbons will appear as sharp signals in the upfield region (typically δ 15-25 ppm).

A predicted assignment of the ¹H and ¹³C NMR chemical shifts, based on data from similar substituted quinolines, is presented below. tsijournals.comifj.edu.pl

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~158 |

| 2-CH₃ | ~2.7 | ~24 |

| 3 | ~7.2 | ~122 |

| 4 | - | ~146 |

| 4-CH₃ | ~2.6 | ~18 |

| 4a | - | ~148 |

| 5 | ~7.9 | ~138 |

| 6 | - | ~95 |

| 7 | ~7.6 | ~128 |

| 8 | - | ~135 |

| 8-CH₃ | ~2.8 | ~20 |

| 8a | - | ~127 |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a series of 2D NMR experiments are indispensable. acs.orgresearchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be relatively simple due to the lack of adjacent aromatic protons. However, it can reveal long-range couplings, such as a potential weak correlation (zigzag coupling) between the H-4 proton (if it were present) and the H-8 proton, which can be useful for confirming assignments in related structures. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal to its attached carbon. For example, it would show cross-peaks connecting the proton signal at ~7.2 ppm to the C-3 carbon signal at ~122 ppm, and the methyl proton signals to their respective methyl carbon signals.

The protons of the 2-CH₃ group correlating to C-2 and C-3.

The H-3 proton correlating to C-2, C-4, and C-4a.

The protons of the 4-CH₃ group correlating to C-3, C-4, and C-4a.

The H-5 proton correlating to C-4, C-6, C-7, and C-8a.

The H-7 proton correlating to C-5, C-6, C-8, and C-8a.

The protons of the 8-CH₃ group correlating to C-7, C-8, and C-8a. These correlations would unambiguously confirm the placement of the substituents on the quinoline ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would reveal through-space interactions, providing conformational information. For instance, a cross-peak between the protons of the 4-CH₃ group and the H-5 proton would confirm their spatial proximity. Similarly, a correlation between the 8-CH₃ protons and the H-7 proton would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule. researchgate.net

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features. nih.govrjpbcs.com

| Frequency Range (cm⁻¹) | Vibration | Functional Group/Structural Feature |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |

| 1610-1580 | C=C and C=N Stretch | Quinoline ring system |

| 1510-1450 | C=C Stretch | Quinoline ring system |

| 1465-1440 | C-H Bend (asymmetric) | Methyl groups |

| 900-675 | C-H Bend (out-of-plane) | Aromatic C-H |

| ~600-500 | C-I Stretch | Carbon-Iodine bond |

The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the three methyl groups are found just below 3000 cm⁻¹. orgchemboulder.comvscht.cz The characteristic stretching vibrations of the C=C and C=N bonds within the quinoline core are expected in the 1610-1450 cm⁻¹ region. openstax.org A key, though potentially weak, absorption for the carbon-iodine (C-I) bond stretch is anticipated at a lower frequency, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy provides information that is complementary to FTIR. researchgate.net While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations in symmetric, non-polar bonds. For this compound, the symmetric breathing vibrations of the quinoline ring system would be expected to produce strong signals in the Raman spectrum. nih.gov These intense signals can be characteristic marker bands for the quinoline core. researchgate.netacs.org The C-I bond may also give rise to a detectable Raman signal. The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₁IN), the molecular weight can be precisely calculated.

Molecular Ion Peak ([M]⁺): In an MS experiment, the molecule will be ionized to form a molecular ion. The exact mass of this ion can be determined with high-resolution mass spectrometry. The nominal mass of the most abundant isotope of the molecular ion [C₁₂H₁₁¹²⁷IN]⁺ is 296 g/mol . A key feature will be the presence of a single, distinct molecular ion peak, as iodine is monoisotopic (¹²⁷I). docbrown.info

Fragmentation Pattern: The ionized molecule will undergo fragmentation, breaking at its weakest points. The study of related quinoline and iodo-aromatic compounds allows for the prediction of a likely fragmentation pathway. nih.govresearchgate.netnih.govrsc.org

Loss of a Methyl Radical: A very common fragmentation for methylated aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable, even-electron cation at m/z 281. This ion could then undergo further rearrangement.

Loss of Iodine: The C-I bond is relatively weak and can cleave. This could lead to the loss of an iodine atom (•I, 127 Da) to give a fragment at m/z 169, or the loss of an iodine cation ([I]⁺) at m/z 127, although the latter is generally less favored. docbrown.info

Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), which could occur from the molecular ion or subsequent fragments. rsc.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 296 | [C₁₂H₁₁IN]⁺• | - (Molecular Ion) |

| 281 | [C₁₁H₈IN]⁺ | •CH₃ |

| 169 | [C₁₂H₁₁N]⁺ | •I |

| 127 | [I]⁺ | [C₁₂H₁₁N]⁺• |

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, including exact mass measurements and elemental composition confirmation, is not available in the surveyed literature. This technique would be crucial for unambiguously determining the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

No Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound was found. Such data would typically provide the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum that reveals its fragmentation pattern upon electron ionization, aiding in structural elucidation and purity assessment.

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Information on the electronic absorption spectroscopy (UV-Vis) and photophysical properties of this compound is not documented in the available resources. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule. Photophysical data would describe the fluorescence or phosphorescence behavior of the compound.

Solid-State Structural Characterization via X-Ray Diffraction (XRD)

There is no published X-ray Diffraction (XRD) data for this compound. A single-crystal XRD analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Computational Chemistry Studies on 6 Iodo 2,4,8 Trimethylquinoline

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

A DFT calculation would begin by determining the most stable three-dimensional arrangement of atoms in the 6-Iodo-2,4,8-trimethylquinoline molecule. This process, known as geometry optimization, finds the lowest energy structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles between the atoms of the quinoline (B57606) core, the iodo-substituent, and the three methyl groups. For example, a study on a related compound, dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, determined its crystal structure experimentally, revealing the conformation of the dihydropyridine (B1217469) ring. researchgate.net A computational study on this compound would yield similar structural parameters theoretically.

Prediction of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.netnih.gov These calculations also yield other reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. irjweb.com

A hypothetical data table for reactivity descriptors derived from DFT calculations would look like this:

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

| Chemical Softness | S | 1/(2η) | Data not available |

| Electrophilicity Index | ω | μ²/2η | Data not available |

Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT can also simulate spectroscopic data. It can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Furthermore, DFT calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These theoretical frequencies help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. Studies on related methylquinolines have successfully used DFT for vibrational assignments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT focuses on static molecules, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. dtu.dk An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion. This provides insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation period. nih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Computational methods are instrumental in elucidating the step-by-step mechanisms of chemical reactions. pitt.edumdpi.comnih.gov

Energy Profiles for Reaction Pathways

For a reaction involving this compound, computational chemists can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energy of each of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to occur—which is crucial for understanding the reaction rate and feasibility. nih.govrsc.org Such studies provide a detailed understanding of how the molecule might be synthesized or how it participates in further chemical transformations. mdpi.comnih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the computational investigation of chemical reactions involving this compound, the localization of transition states and the subsequent Intrinsic Reaction Coordinate (IRC) analysis are fundamental procedures for elucidating reaction mechanisms. These methods provide a detailed map of the energy landscape connecting reactants to products.

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, known as the reaction coordinate. fiveable.me It is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational analysis. github.io The identification of this transient structure is crucial as its energy determines the activation energy barrier of the reaction. fiveable.menumberanalytics.com For a reaction involving this compound, such as an electrophilic substitution or a cross-coupling reaction, computational chemists would employ various algorithms, like the Newton-Raphson method, to locate this critical geometry. github.io The process typically starts with an initial guess of the transition state structure, which is then refined until a true first-order saddle point is confirmed. github.ioskku.edu

Once the transition state has been successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. skku.eduprotheragen.ai The IRC is defined as the minimum energy reaction pathway, in mass-weighted coordinates, that connects the transition state to the corresponding reactants and products on the potential energy surface. skku.edufaccts.de This analysis is essential to confirm that the located transition state indeed links the desired reactants and products of a specific reaction pathway. protheragen.airowansci.com The calculation proceeds by taking small steps downhill from the transition state in both the forward (towards products) and backward (towards reactants) directions. faccts.derowansci.com

The result of an IRC analysis is a plot of energy versus the reaction coordinate, which provides a clear profile of the reaction pathway. This allows researchers to visualize the energy changes throughout the reaction and identify any intermediates that may be formed. numberanalytics.com For this compound, this would provide invaluable insights into its reactivity, for instance, by mapping the precise structural changes during a substitution at the quinoline core. While specific IRC data for this compound is not publicly available, the general methodology provides a robust framework for its theoretical investigation.

A hypothetical reaction coordinate profile for a reaction involving this compound might look like the following illustrative table, which shows the energy and a key geometric parameter (e.g., a forming or breaking bond length) at various points along the IRC path.

| IRC Point | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactant | -3.0 | 0.0 | 3.50 |

| ... | ... | ... | ... |

| TS | 0.0 | 25.0 | 2.10 |

| ... | ... | ... | ... |

| Product | 3.0 | -10.0 | 1.85 |

This table is illustrative and does not represent actual experimental or calculated data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. dergipark.org.trnih.gov For a compound like this compound, QSAR methodologies can be employed to predict its potential biological activities, such as anticancer or antimicrobial efficacy, based on models developed from a series of related quinoline derivatives. nih.govwisdomlib.orgresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their molecular features. dergipark.org.tr These features are quantified by molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For quinoline derivatives, these descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.trresearchgate.net These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, quantifying the lipophilicity of the molecule, which influences its ability to cross cell membranes. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

To build a QSAR model for activities related to this compound, a dataset of quinoline compounds with known experimental activities would be compiled. nih.gov Then, a wide range of molecular descriptors would be calculated for each compound. dergipark.org.tr Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed activity. nih.govmdpi.com

A hypothetical QSAR model might take the form of the following equation:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The predictive power and robustness of the resulting model are then rigorously evaluated using various validation techniques to ensure its reliability for predicting the activity of new compounds like this compound. nih.gov

The following table illustrates the types of molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy | -6.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

| Electronic | Dipole Moment | 2.1 D |

| Hydrophobic | LogP | 4.8 |

| Steric | Molecular Weight | 311.18 g/mol |

| Steric | Molecular Volume | 250.5 ų |

This table contains hypothetical values for illustrative purposes only.

Such predictive models are invaluable in drug discovery, as they can screen virtual libraries of compounds and prioritize the synthesis of molecules with the highest predicted activity, thereby saving significant time and resources. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for 6 Iodo 2,4,8 Trimethylquinoline

Advancements in Green and Sustainable Synthesis of 6-Iodo-2,4,8-trimethylquinoline

Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, hazardous reagents, and lengthy reaction times, leading to significant environmental and economic concerns. nih.gov The future of synthesizing this compound will likely focus on the development of green and sustainable methods that are more efficient and environmentally benign. researchgate.net

Key research areas include:

Development of Novel Catalytic Systems: The use of nanocatalysts, such as those based on copper, nickel, or iron, has shown promise in the synthesis of polysubstituted quinolines. nih.govacs.org Future work could focus on designing specific nanocatalysts for the one-pot synthesis of this compound, potentially leading to higher yields and easier catalyst recovery. nih.gov Biocatalysts, like malic acid, also present an eco-friendly option for quinoline synthesis. tandfonline.com

Use of Greener Solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis process. researchgate.net Research into the solubility and reactivity of the precursors for this compound in these solvents will be crucial.

Energy-Efficient Methodologies: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of quinoline derivatives. tandfonline.com Exploring microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production methods.

| Synthesis Strategy | Potential Advantages for this compound |

| Nanocatalysis nih.govacs.org | High efficiency, reusability, potential for high yields. |

| Biocatalysis tandfonline.com | Use of natural and biodegradable catalysts. |

| Greener Solvents (e.g., water, ethanol) researchgate.net | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis tandfonline.com | Faster reaction times, improved energy efficiency. |

Development of Novel Catalytic Systems for Chemoselective Transformations

The this compound scaffold has multiple sites that could be targeted for further functionalization. The development of novel catalytic systems that can achieve high chemoselectivity is a critical area for future research.

Promising research directions include:

Selective C-H Functionalization: Transition-metal catalysis, particularly with metals like palladium and rhodium, has emerged as a powerful tool for the site-selective C-H functionalization of quinolines. mdpi.comnih.gov Future research could focus on developing catalysts that can selectively activate and functionalize the C-H bonds of the methyl groups or other positions on the quinoline ring of this compound, leaving the iodo group intact for subsequent reactions.

Cross-Coupling Reactions at the C-I Bond: The iodine atom at the 6-position is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups and build more complex molecules. Research into optimizing catalysts for these reactions on the sterically hindered this compound core will be important.

Chemoselective Hydrogenation: Supported gold nanoparticles have been shown to catalyze the chemoselective hydrogenation of the nitrogen-containing ring in functionalized quinolines under mild conditions, leaving other functional groups like halogens and ketones untouched. acs.org Applying this methodology to this compound could provide a route to the corresponding tetrahydroquinoline derivatives, which may have different biological or material properties.

Exploration of Advanced Spectroscopic Techniques for Real-time Monitoring

To optimize the synthesis and transformations of this compound, a deeper understanding of the reaction kinetics and mechanisms is necessary. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide these crucial insights. mdpi.com

Future research should explore the application of:

Raman and Infrared (IR) Spectroscopy: These techniques can provide molecular-level information about the conversion of reactants to products and the formation of any intermediates or byproducts in real-time. mdpi.com

UV-Vis Spectroscopy: This method can be used to monitor the kinetics of the reaction by tracking changes in the electronic structure of the molecules as the reaction progresses. nih.gov

Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, this technique offers high sensitivity for real-time monitoring. mdpi.com

The integration of these spectroscopic tools with flow chemistry setups could enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols for this compound and its derivatives.

| Spectroscopic Technique | Potential Application for this compound |

| Raman Spectroscopy mdpi.com | Real-time monitoring of vibrational modes to track reaction progress. |

| Infrared (IR) Spectroscopy mdpi.com | In-situ analysis of functional group transformations. |

| UV-Vis Spectroscopy nih.gov | Kinetic studies based on changes in electronic absorption. |

| Fluorescence Spectroscopy mdpi.com | Highly sensitive detection of fluorescent species during the reaction. |

Theoretical Design of Derivatives with Tunable Chemical and Electronic Properties

Computational chemistry provides a powerful platform for the rational design of new molecules with tailored properties. Density Functional Theory (DFT) and other theoretical methods can be employed to predict the chemical and electronic properties of this compound derivatives before their synthesis. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Key areas for theoretical investigation include:

Structure-Property Relationships: DFT calculations can be used to understand how modifications to the this compound scaffold, such as the introduction of different substituents through cross-coupling reactions, affect its geometry, electronic structure (e.g., HOMO-LUMO energy gap), and reactivity. nih.gov

Prediction of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption and emission spectra of designed derivatives, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Reaction Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of synthetic reactions, guiding the development of more efficient and selective methods for preparing this compound and its derivatives.

Integration into Functional Materials Research and Advanced Organic Architectures

The unique substitution pattern of this compound makes it an intriguing building block for the construction of functional materials and complex organic architectures.

Future research could focus on:

Organic Electronics: Polycyclic aromatic hydrocarbons and their heteroatom-doped analogues are of great interest for applications in organic electronics. rsc.org The tunable electronic properties of this compound derivatives make them potential candidates for use as emitters or host materials in OLEDs, or as components in organic solar cells and field-effect transistors.

Sensors: The quinoline core is known to interact with metal ions, and the functional groups on this compound could be tailored to create selective chemosensors for environmental or biological monitoring.

Supramolecular Chemistry: The planar quinoline structure can participate in π-π stacking interactions, making it a useful synthon for the self-assembly of complex supramolecular architectures with interesting photophysical or catalytic properties.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and catalysis.

Q & A

Q. What are the recommended synthetic routes for 6-Iodo-2,4,8-trimethylquinoline, and how can purity be optimized?

A multi-step approach is typically employed, starting with halogenation and methylation of the quinoline backbone. For example, iodination at the 6-position may use iodine monochloride (ICl) under controlled conditions, followed by Friedel-Crafts alkylation for methyl group introduction. Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization requires precise temperature control and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR : H and C NMR confirm substitution patterns and methyl group positions.

- X-ray crystallography : Resolves crystal packing and bond angles, critical for verifying iodine placement (as demonstrated in similar iodinated quinolines) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns due to iodine .

Q. How does the iodine substituent influence the compound's reactivity in cross-coupling reactions?

The iodine atom at the 6-position serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enabling functionalization with aryl/alkyl boronic acids. Steric hindrance from adjacent methyl groups may slow reaction rates, requiring elevated temperatures or microwave-assisted conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of methylated iodinated quinolines?

Discrepancies in antimicrobial or anticancer efficacy often arise from variations in methyl group positioning or solvent effects. For example, 4-Hydrazino-2,5,8-trimethylquinoline derivatives show variable cytotoxicity depending on cell line specificity and hydrazino group reactivity . Systematic structure-activity relationship (SAR) studies with controlled substituent modifications are recommended.

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like topoisomerases or kinases. The iodine atom’s electronegativity and methyl groups’ steric effects can be modeled to prioritize synthetic targets. Validation via in vitro assays (e.g., fluorescence polarization) is critical .

Q. What experimental design optimizes the compound’s stability under physiological conditions?

- pH stability tests : Monitor degradation via HPLC in buffers (pH 4–9) over 24–72 hours.

- Light sensitivity : Store solutions in amber vials and assess photodegradation using UV-Vis spectroscopy.

- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots .

Q. How do methyl and iodine substituents affect the compound’s electronic properties in material science applications?

Cyclic voltammetry reveals redox behavior influenced by electron-withdrawing iodine and electron-donating methyl groups. DFT calculations (e.g., Gaussian) can map HOMO-LUMO gaps, predicting utility in organic electronics or as photosensitizers .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., ChemIDplus) .

- Controlled Variables : In biological assays, standardize solvent (DMSO concentration ≤1%) and cell passage number to minimize variability .

- Ethical Compliance : Adhere to protocols for in vivo studies, including approval from animal welfare committees (e.g., CU-IACUC guidelines) .

Key Challenges and Future Directions

- Synthetic Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading and solvent recovery .

- Target Selectivity : Improve specificity for cancer cells by conjugating the compound with targeting moieties (e.g., folate receptors) .

- Environmental Impact : Assess ecotoxicity using zebrafish embryo models to meet green chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.